![molecular formula C21H29N3O4S B4388465 4-[3-(4-biphenylyloxy)-2-hydroxypropyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B4388465.png)
4-[3-(4-biphenylyloxy)-2-hydroxypropyl]-N,N-dimethyl-1-piperazinesulfonamide
Description
The compound of interest is part of a broader category of chemicals studied for their physico-chemical properties and potential biological activities. Its synthesis, molecular structure, chemical reactions, and properties have been explored in research focusing on derivatives of phenylcarbamic acid and piperazine, among others, for their potential applications in medicine and materials science.
Synthesis Analysis
The synthesis of similar piperazine derivatives involves multi-step chemical processes, including condensation reactions and modifications to incorporate specific functional groups. These syntheses aim to produce compounds with desired structural features and biological activities, such as antiarrhythmic properties, though the specific compound may be synthesized through slightly different routes depending on the desired substituents and the end application (Malík et al., 2004).
Molecular Structure Analysis
Characterization techniques such as X-ray diffraction studies, NMR spectroscopy, and crystallography play crucial roles in analyzing the molecular structure of piperazine derivatives. These methods provide detailed insights into the compounds' geometric configurations, confirming their structures and elucidating the orientation of various substituents (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
4-[2-hydroxy-3-(4-phenylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S/c1-22(2)29(26,27)24-14-12-23(13-15-24)16-20(25)17-28-21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-11,20,25H,12-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOBVQBRYSREKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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